molecular formula C15H13ClF3N3O B3011097 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide CAS No. 439112-27-3

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide

Cat. No.: B3011097
CAS No.: 439112-27-3
M. Wt: 343.73
InChI Key: MRDMOHGVCKENIQ-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide is a useful research compound. Its molecular formula is C15H13ClF3N3O and its molecular weight is 343.73. The purity is usually 95%.
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Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide , with the CAS number 658066-35-4 , is a member of the pyridine and acetamide chemical classes. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C16H11ClF6N2O
  • Molecular Weight : 396.715 g/mol
  • Purity : >90% (commercially available) .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the pyridine ring. These components are known to enhance lipophilicity and bioactivity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines by inhibiting specific kinases involved in cell proliferation. The structure-activity relationship (SAR) suggests that modifications in the pyridine ring can lead to increased selectivity and potency against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that related compounds effectively inhibited cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. The IC50 values for COX-1 and COX-2 inhibition were reported to be significantly lower for trifluoromethyl-substituted analogs compared to their non-fluorinated counterparts, indicating a potential for therapeutic applications in inflammatory diseases .

Study on Anticancer Activity

In a study assessing the anticancer effects of similar pyridine derivatives, it was found that modifications at the 3-position of the pyridine ring led to a marked increase in cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 0.075 μM, demonstrating how subtle changes in chemical structure can significantly impact biological activity .

Study on Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds similar to this compound showed promising results with ED50 values comparable to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted several key findings:

  • Trifluoromethyl Group : Enhances potency by improving binding affinity to target proteins.
  • Pyridine Substitution : Variations in substitution patterns on the pyridine ring can lead to differential biological activity, particularly in enzyme inhibition.
CompoundTargetIC50 Value (μM)Reference
Compound ACOX-119.45 ± 0.07
Compound BCOX-223.8 ± 0.20
Compound CMCF-7 Cancer Cells0.075 ± 0.039

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O/c16-12-7-10(15(17,18)19)9-22-13(12)8-14(23)21-6-4-11-3-1-2-5-20-11/h1-3,5,7,9H,4,6,8H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDMOHGVCKENIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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